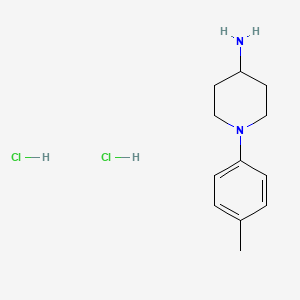

1-(4-Methylphenyl)piperidin-4-amine dihydrochloride

Description

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

1-(4-methylphenyl)piperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-2-4-12(5-3-10)14-8-6-11(13)7-9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H |

InChI Key |

NHQKDHNFVCMSHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(CC2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Amino-1-(tert-butoxycarbonyl)piperidine Intermediate

A critical step in the preparation is the synthesis of 4-amino-1-(tert-butoxycarbonyl)piperidine, which serves as a protected amine precursor. The method, adapted from a patent (CN106432232A), proceeds as follows:

- Starting Material: 4-piperidone hydrochloride.

- Protection: Reaction with dimethyl dicarbonate butyl ester in aqueous acetone with sodium bicarbonate to form N-tert-butoxycarbonyl-4-piperidone.

- Amination: Treatment of the protected piperidone with ammonia in ethanol and titanium tetraisopropylate under nitrogen atmosphere, followed by reduction with sodium borohydride at temperatures below 30°C.

- Workup: Reaction termination with concentrated ammonia, filtration of solids, washing with ethyl acetate and aqueous hydrochloric acid, neutralization with sodium hydroxide to pH ~10, extraction, drying, and concentration.

- Yield: Approximately 81-82% molar yield of 4-amino-1-(tert-butoxycarbonyl)piperidine.

- Characterization: ^1H NMR confirms the structure with characteristic peaks at δ 4.05 (broad singlet, 2H), 2.85-2.70 (multiplet, 3H), 1.81-1.73 (multiplet, 4H), 1.43 (singlet, 9H), and 1.31-1.22 (multiplet, 2H).

This intermediate is crucial as it allows selective amination while protecting the nitrogen to prevent side reactions.

The introduction of the 4-methylphenyl group can be achieved via reductive amination or nucleophilic substitution reactions, typically by reacting the amine intermediate with 4-methylbenzaldehyde or related derivatives under controlled conditions.

While specific literature detailing the exact coupling for 1-(4-Methylphenyl)piperidin-4-amine dihydrochloride is limited, analogous procedures for related piperidin-4-amine derivatives involve:

- Formation of an imine intermediate by reaction of the amine with the aldehyde,

- Reduction of the imine with sodium borohydride or similar reducing agents,

- Purification by extraction and chromatography.

This approach is supported by analogous syntheses of substituted piperidin-4-amine derivatives where yields range from 60% to 90% depending on substituents and conditions.

Formation of Dihydrochloride Salt

The free base 1-(4-Methylphenyl)piperidin-4-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This salt form improves the compound's stability, solubility, and handling properties.

Typical procedure:

- Dissolve the free base in anhydrous ethanol,

- Add stoichiometric amounts of hydrochloric acid,

- Stir at room temperature until salt precipitation,

- Filter, wash, and dry the dihydrochloride salt.

This step is standard in amine chemistry and ensures the compound is in a pharmaceutically relevant form.

Summary Table of Key Preparation Steps

| Step Number | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of 4-piperidone | Dimethyl dicarbonate butyl ester, NaHCO3, aqueous acetone, room temp, 24 h | 93 | Formation of N-tert-butoxycarbonyl-4-piperidone |

| 2 | Amination and reduction | Ammonia ethanol solution, titanium tetraisopropylate, NaBH4, <30°C, 4 h | 81-82 | 4-amino-1-(tert-butoxycarbonyl)piperidine |

| 3 | Coupling with 4-methylphenyl group (reductive amination) | 4-methylbenzaldehyde, NaBH4, dichloromethane, 0°C to room temp, 3 h | 60-90 | Formation of 1-(4-methylphenyl)piperidin-4-amine |

| 4 | Salt formation | Hydrochloric acid, ethanol, room temp | Quantitative | Formation of dihydrochloride salt |

Research Discoveries and Analytical Data

- The protection and amination steps are critical for high yield and purity, as demonstrated by the 82% yield and clean ^1H NMR spectra in the patent literature.

- Reductive amination is a preferred method for introducing the 4-methylphenyl group due to its mild conditions and high selectivity, supported by analogous syntheses of substituted piperidin-4-amines.

- The dihydrochloride salt form is well-documented to enhance the compound's pharmaceutical properties.

- Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (^1H NMR), Mass Spectrometry (MS), and Infrared spectroscopy (IR) are routinely used to confirm structure and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation over palladium or platinum catalysts to yield reduced amine derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and halogenated compounds under basic or acidic conditions. Major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted piperidines .

Scientific Research Applications

1-(4-Methylphenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA via intercalation, which can disrupt DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Methylphenyl)piperidin-4-amine dihydrochloride and its analogs:

Structural and Functional Analysis

Substituent Effects

- Electron-Donating vs. This may influence receptor binding in biological systems.

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., ), which is critical for bioavailability in drug development.

Biological Activity

1-(4-Methylphenyl)piperidin-4-amine dihydrochloride, also known as a piperidine derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

1-(4-Methylphenyl)piperidin-4-amine dihydrochloride is characterized by its piperidine ring substituted with a 4-methylphenyl group. The compound's mechanism of action primarily involves its interaction with specific molecular targets such as receptors and enzymes. Notably, it can bind to DNA through intercalation, disrupting DNA replication and transcription processes, which may lead to cytotoxic effects in certain cell types.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Can form N-oxides.

- Reduction : Converts into its corresponding amine.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Biological Activities

1-(4-Methylphenyl)piperidin-4-amine dihydrochloride exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies suggest potential efficacy against various microbial strains.

- Antiviral Properties : Investigated for its ability to inhibit viral replication.

- Anticancer Effects : Demonstrated cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent .

Anticancer Activity

Research has shown that 1-(4-Methylphenyl)piperidin-4-amine dihydrochloride exhibits significant cytotoxicity against human breast cancer cells. For instance, in vitro studies reported IC50 values indicating effective inhibition of cell proliferation at low concentrations. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell cycle regulation .

Mechanistic Insights

Investigations into the compound's mechanism revealed that it enhances the activity of certain enzymes involved in apoptosis while inhibiting others that promote cell survival. This dual action contributes to its effectiveness as a potential therapeutic agent against cancer .

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives highlights the unique properties of 1-(4-Methylphenyl)piperidin-4-amine dihydrochloride:

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 1-(4-Methylphenyl)piperidin-4-amine | High | DNA intercalation, apoptosis induction |

| 1-(4-Chlorophenyl)piperidin-4-amine | Moderate | Receptor modulation |

| 1-(4-Fluorophenyl)piperidin-4-amine | Low | Enzyme inhibition |

This table illustrates that while similar compounds may share structural characteristics, their biological activities can vary significantly based on their substituents and mechanisms of action.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylphenyl)piperidin-4-amine dihydrochloride, and how can yield be optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. A common approach:

- Step 1: React 4-methylbenzyl chloride with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine.

- Step 2: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Step 3: Convert to the dihydrochloride salt by treating with HCl gas in ethanol, followed by recrystallization .

Optimization: Use continuous flow reactors for improved scalability (≥85% yield) and monitor reaction progress via LC-MS to minimize byproducts .

Q. How can structural confirmation of the compound be achieved?

Methodological Answer:

- NMR (¹H/¹³C): Key peaks include δ 2.35 (singlet, 3H for methyl group on phenyl), δ 3.2–3.5 (multiplet, piperidine protons), and δ 7.25 (doublet, aromatic protons) .

- X-ray Crystallography: Resolve the dihydrochloride salt’s crystal lattice to confirm stereochemistry .

- Elemental Analysis: Verify Cl⁻ content (theoretical: ~25.3%) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility: Highly soluble in water (>200 mg/mL at 25°C due to dihydrochloride salt) and polar aprotic solvents (DMF, DMSO). Limited solubility in ether or hexane .

- Stability: Store at –20°C under argon. Degrades at >100°C (TGA data) or in basic aqueous solutions (pH >8), reverting to the free base .

Advanced Research Questions

Q. How to resolve contradictory data in receptor-binding assays involving this compound?

Methodological Answer:

- Replicate Studies: Use orthogonal assays (e.g., SPR for binding kinetics and radioligand displacement for affinity) to validate results .

- Control for Salt Form: Ensure the dihydrochloride form is fully dissolved; free base precipitation can skew IC₅₀ values .

- Molecular Dynamics (MD) Simulations: Model interactions with targets (e.g., serotonin receptors) to identify confounding steric effects from the 4-methylphenyl group .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution: Use (R)- or (S)-mandelic acid for diastereomeric salt formation, achieving >98% ee .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

- HPLC Analysis: Validate purity with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .

Q. How to design SAR studies targeting the 4-methylphenyl moiety?

Methodological Answer:

- Analog Synthesis: Replace 4-methylphenyl with electron-withdrawing (e.g., 4-CF₃) or bulky (e.g., 4-t-Bu) groups to assess steric/electronic effects .

- In Silico Screening: Perform docking studies (AutoDock Vina) to predict binding affinity shifts in dopamine D₂ vs. serotonin 5-HT₁A receptors .

- Functional Assays: Measure cAMP accumulation or β-arrestin recruitment to differentiate agonist/antagonist profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.